Amonafide

Beschreibung

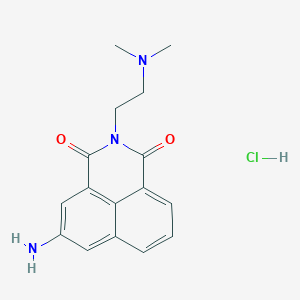

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219562 | |

| Record name | Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |

| Record name | AMONAFIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

69408-81-7 | |

| Record name | Amonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amonafide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amonafide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amonafide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amonafide's Impact on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide is a potent anti-cancer agent characterized by a dual mechanism of action that disrupts DNA replication through DNA intercalation and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of this compound's molecular interactions with DNA and its functional consequences on the cellular machinery of replication. Detailed experimental protocols for key assays and a summary of its cytotoxic effects on various cancer cell lines are presented to facilitate further research and drug development efforts.

Introduction

This compound (benzisoquinolinedione) is a synthetic naphthalimide derivative that has demonstrated significant antineoplastic activity in preclinical and clinical studies.[1][2] Its primary mechanism of action involves the direct interference with DNA replication, a critical process for the proliferation of cancer cells. This is achieved through two distinct but interconnected processes: insertion between DNA base pairs (intercalation) and the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication.[3][4]

Mechanism of Action on DNA Replication

This compound's impact on DNA replication is multifaceted, stemming from its ability to directly interact with the DNA double helix and to modulate the activity of key enzymes involved in the replication process.

DNA Intercalation

This compound's planar naphthalimide ring structure allows it to insert itself between the base pairs of the DNA double helix.[4] This intercalation event leads to several structural distortions of the DNA, including unwinding of the helix and an increase in the separation of adjacent base pairs. These structural alterations can physically obstruct the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands, thereby directly inhibiting DNA replication.

Topoisomerase II Inhibition

Topoisomerase II plays a crucial role in DNA replication by resolving the topological strain that arises as the DNA helix is unwound. It does this by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. This compound interferes with this catalytic cycle.[3][4] Unlike classical topoisomerase II poisons that stabilize the "cleavable complex" (the intermediate where the enzyme is covalently bound to the cleaved DNA), this compound's mechanism is thought to be distinct.[5] It is suggested to inhibit the enzyme's activity prior to the formation of this cleavable complex, potentially by interfering with the enzyme's ability to bind to DNA or by altering the DNA structure in a way that makes it a poor substrate for topoisomerase II.[6] This inhibition of topoisomerase II activity leads to the accumulation of tangled DNA, which ultimately triggers cell cycle arrest and apoptosis.[7]

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| HT-29 | Colon Carcinoma | 4.67 | MTT Assay | [5] |

| HeLa | Cervical Carcinoma | 2.73 | MTT Assay | [5] |

| PC3 | Prostate Carcinoma | 6.38 | MTT Assay | [5] |

| A549 | Lung Carcinoma | 1.1 - 23.46 | MTT/SRB Assay | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Intercalation Assay (Fluorescence Intercalator Displacement)

This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent dye that is already bound to the DNA.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

NaCl

-

Fluorometer

Protocol:

-

Prepare a stock solution of ctDNA in Tris-HCl buffer.

-

Prepare a stock solution of Ethidium Bromide in Tris-HCl buffer.

-

In a quartz cuvette, mix the ctDNA solution and the EtBr solution to achieve a final concentration where the fluorescence of EtBr is significantly enhanced by its intercalation into the DNA.

-

Record the baseline fluorescence of the ctDNA-EtBr complex.

-

Add increasing concentrations of this compound to the cuvette.

-

After each addition, incubate for a short period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity after each addition of this compound.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by this compound, confirming its intercalating activity.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is its ability to separate interlocked DNA circles (catenanes).

Materials:

-

Kinetoplast DNA (kDNA - a network of interlocked DNA minicircles)

-

Human Topoisomerase II enzyme

-

This compound

-

ATP

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Stop solution (containing SDS and loading dye)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Protocol:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the respective tubes. A no-drug control should be included.

-

Add a constant amount of human Topoisomerase II enzyme to all tubes except for a negative control (no enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of decatenation is observed as a decrease in the amount of free minicircles compared to the no-drug control.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the cleavable complex, leading to an accumulation of cleaved DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

This compound

-

ATP

-

Reaction buffer

-

Stop solution (containing SDS and Proteinase K)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Protocol:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, ATP, and supercoiled plasmid DNA.

-

Add varying concentrations of this compound.

-

Add a constant amount of human Topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution containing SDS and Proteinase K. The SDS denatures the enzyme, revealing any covalent DNA-enzyme complexes, and Proteinase K digests the protein component.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with ethidium bromide and visualize.

-

An increase in the amount of linear DNA indicates that this compound stabilizes the topoisomerase II-DNA cleavable complex.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of PI. The data is then analyzed to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows discussed.

Figure 1: Mechanism of this compound on DNA Replication.

Figure 2: Topoisomerase II Decatenation Assay Workflow.

Conclusion

This compound's mechanism of action, characterized by its dual role as a DNA intercalator and a topoisomerase II inhibitor, provides a powerful strategy for targeting the proliferative machinery of cancer cells. The distinct nature of its topoisomerase II inhibition, differing from classical poisons, may offer advantages in overcoming certain forms of drug resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and its analogs.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inspiralis.com [inspiralis.com]

- 4. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. topogen.com [topogen.com]

Amonafide as a Topoisomerase II Inhibitor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a synthetic naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. This technical guide provides a comprehensive overview of the in vitro activity of this compound as a topoisomerase II inhibitor, focusing on its mechanism, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the DNA-topoisomerase II complex. Unlike some other topoisomerase II inhibitors, this compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[1] This intercalation, in conjunction with its interaction with the topoisomerase II enzyme, stabilizes the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where both DNA strands are cleaved.[1][2] By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[4]

A key characteristic of this compound is that its activity as a topoisomerase II inhibitor is largely ATP-independent, distinguishing it from other classical inhibitors like etoposide and doxorubicin.[3] Furthermore, this compound exhibits a high degree of site selectivity in the DNA cleavage it induces.[5]

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effect of this compound on topoisomerase II leads to potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays are commonly used to quantify this effect.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Cancer | 4.67 | [3] |

| HeLa | Cervical Cancer | 2.73 | [3] |

| PC3 | Prostate Cancer | 6.38 | [3] |

Experimental Protocols

The characterization of this compound as a topoisomerase II inhibitor relies on several key in vitro assays. These cell-free assays directly measure the effect of the compound on the enzymatic activity of purified topoisomerase II.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibition of this activity is a hallmark of topoisomerase II inhibitors.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

ATP solution (e.g., 10 mM)

-

This compound stock solution (in DMSO)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x topoisomerase II reaction buffer, ATP, kDNA, and nuclease-free water to the desired final volume.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of purified topoisomerase II enzyme to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA in the presence of this compound.[6][7][8]

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound stock solution (in DMSO)

-

Stop buffer/loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice, containing 10x topoisomerase II reaction buffer, ATP, supercoiled plasmid DNA, and nuclease-free water.

-

Inhibitor Addition: Add various concentrations of this compound or DMSO to the tubes.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction with the addition of stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[9][10]

References

- 1. profoldin.com [profoldin.com]

- 2. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Base sequence determinants of this compound stimulation of topoisomerase II DNA cleavage. | Semantic Scholar [semanticscholar.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. inspiralis.com [inspiralis.com]

- 10. inspiralis.com [inspiralis.com]

An In-Depth Technical Guide to Amonafide: DNA Intercalation and Binding Site Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a potent anti-cancer agent belonging to the naphthalimide class of compounds. Its cytotoxic effects are primarily attributed to its activity as a DNA intercalator and a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with DNA, its specific binding site preferences, and the downstream cellular consequences, including the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

This compound's planar naphthalimide ring system allows it to insert between the base pairs of DNA, a process known as intercalation. This physical distortion of the DNA helix interferes with critical cellular processes such as replication and transcription. Furthermore, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA, an enzyme essential for resolving DNA topological problems.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[2] These DNA lesions trigger a cascade of cellular responses, culminating in programmed cell death, or apoptosis.

Quantitative Analysis of this compound-DNA Interactions

The precise quantification of the binding affinity and thermodynamics of this compound's interaction with DNA is crucial for a complete understanding of its mechanism of action. While extensive experimental data for this compound itself is limited in publicly available literature, studies on closely related analogues and computational models provide valuable insights.

| Parameter | Value | Method | DNA Substrate | Reference |

| Binding Constant (K) | 1.05 x 10⁵ M⁻¹ | UV-Visible Spectroscopy | Calf Thymus DNA (CT-DNA) | [3] |

| Net Binding Enthalpy (ΔH) | -33.4 to -48.1 kcal/mol | Molecular Dynamics Simulation | d(GGCCGGCCGG)•d(CCGGCCGGCC) | [4] |

Note: The binding constant provided is for "classical this compound" as referenced in a study on an this compound-linked β-lactam. The enthalpy values are derived from computational simulations and represent a range of possible binding conformations.

This compound's DNA Binding Site Preference

This compound does not intercalate randomly into DNA. Studies analyzing the DNA cleavage patterns induced by the this compound-topoisomerase II complex have revealed a distinct sequence preference.

Key Findings:

-

High Preference for Cytosine at -1 Position: this compound demonstrates a strong preference for a cytosine (C) residue at the position immediately 5' to the site of DNA cleavage.[5] Guanine (G) and thymine (T) are actively excluded from this position.[2]

-

Lower Preference for Adenine at +1 Position: There is a less pronounced, but still notable, preference for an adenine (A) residue at the position immediately 3' to the cleavage site.[5]

-

Requirement for 5'-WRC-3' Sequence: For maximal stimulation of DNA cleavage, the presence of a cytosine at the -1 position and an adenine at the +1 position is not sufficient. A consensus sequence of 5'-WRC-3' (where W is Adenine or Thymine, and R is Adenine or Guanine) from positions -3 to +1 on both strands is required for strong cleavage stimulation.[6] This suggests that this compound interacts with both subunits of the topoisomerase II enzyme.[6]

-

Inverted Repeats: Prominent cleavage sites often feature an inverted repeat sequence spanning from position -3 to +7.[5]

Experimental Methodologies

A variety of experimental techniques are employed to characterize the interaction of this compound with DNA and its effect on topoisomerase II activity.

DNA Footprinting Assay (DNase I)

DNase I footprinting is used to identify the specific DNA sequences where a ligand binds and protects the DNA from enzymatic cleavage.

Detailed Protocol:

-

Probe Preparation: A DNA fragment of interest (typically 100-200 base pairs) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA). A control reaction without this compound is always included.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions and incubated for a short period (e.g., 1 minute at room temperature) to achieve partial digestion (on average, one cut per DNA molecule).

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel. The gel is then dried and exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels).

-

Interpretation: The binding site of this compound will appear as a "footprint," a region on the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane, indicating protection from DNase I cleavage.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to determine the binding affinity of this compound to DNA. This technique relies on changes in the fluorescence properties of either the drug or a competing fluorescent probe upon binding to DNA.

Detailed Protocol (Competitive Binding Assay with Ethidium Bromide):

-

Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalator, such as ethidium bromide (EB), in a suitable buffer (e.g., 1 mM Tris-HCl, pH 7.4, 5 mM NaCl). The concentration of EB should be such that its fluorescence is significantly enhanced by binding to DNA.

-

Titration: To the DNA-EB complex solution, add increasing concentrations of this compound.

-

Fluorescence Measurement: After each addition of this compound, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength for EB is typically around 480-520 nm, and the emission is monitored around 600 nm.

-

Data Analysis: The binding of this compound to DNA will displace the intercalated EB, leading to a quenching of the EB fluorescence. The decrease in fluorescence intensity is plotted against the concentration of this compound. The binding constant (K) can be calculated from this data using the Stern-Volmer equation or by fitting the data to a suitable binding model.[3]

Topoisomerase II-Mediated DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks.

Detailed Protocol:

-

Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml BSA).

-

Drug Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without the drug.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Termination and Protein Denaturation: Stop the reaction and induce DNA cleavage by adding a solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K).

-

Analysis: The DNA is then analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to linear and nicked circular forms indicates the extent of topoisomerase II-mediated DNA cleavage.

-

Quantification: The intensity of the DNA bands can be quantified using densitometry to determine the concentration of this compound required to induce 50% of the maximum cleavage (IC₅₀).

Signaling Pathways and Experimental Workflows

The cellular response to this compound-induced DNA damage involves complex signaling pathways that ultimately lead to apoptosis. Understanding these pathways and the experimental workflows used to elucidate them is critical for drug development.

This compound-Induced Apoptosis Signaling Pathway

This compound-induced DNA double-strand breaks (DSBs) trigger a p53-independent apoptotic pathway that is dependent on the transcription factor E2F1.

References

- 1. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Base sequence determinants of this compound stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amonafide: Cellular Uptake and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a potent anti-cancer agent characterized as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its clinical efficacy is notably retained in multidrug-resistant (MDR) cancer cells, primarily because it is not a substrate for common efflux pumps like P-glycoprotein (P-gp).[3] Understanding the mechanisms governing its entry into cancer cells and its subsequent distribution within subcellular compartments is critical for optimizing its therapeutic index and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular uptake and subcellular localization, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Cellular Uptake of this compound

Mechanisms of Cellular Uptake

This compound's chemical structure, which includes an amine group, suggests that it behaves as a weak base. This characteristic is a key determinant of its ability to traverse cellular membranes.

-

Passive Diffusion: As a lipophilic molecule, this compound can likely cross the plasma membrane via passive diffusion, driven by the concentration gradient. The neutral form of the drug would diffuse across the lipid bilayer into the cytoplasm.

-

Carrier-Mediated Transport: The cationic nature of this compound at physiological pH suggests the potential involvement of organic cation transporters (OCTs) in its active transport into cells.[4] Several members of the SLC22A family of transporters, such as OCT1, OCT2, and OCT3, are responsible for the uptake of a wide range of cationic drugs.[4] While direct studies confirming this compound as a substrate for specific OCTs are limited, this remains a plausible mechanism for its cellular entry.

Signaling Pathways and Logical Relationships in this compound Uptake

The following diagram illustrates the potential pathways for this compound's entry into a cancer cell.

Subcellular Localization of this compound

Upon entering the cell, this compound distributes among various subcellular compartments, with its primary site of action being the nucleus. However, its basic nature also suggests a propensity for accumulation in acidic organelles like lysosomes.

Organelle-Specific Accumulation

-

Nucleus: As a DNA intercalator and topoisomerase II inhibitor, the nucleus is the principal site of this compound's therapeutic activity.[1][2] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][2] Studies on this compound derivatives have shown significant nuclear localization.[5]

-

Lysosomes: Amine-containing drugs that are weak bases can become protonated and trapped within the acidic environment of lysosomes, a phenomenon known as lysosomal sequestration or ion trapping.[6] This can lead to high intracellular concentrations of the drug, potentially contributing to both efficacy and toxicity. While direct quantitative evidence for this compound's lysosomal sequestration is not extensively documented, it is a highly probable event based on its chemical properties.

-

Mitochondria: Some studies on this compound analogues suggest a degree of mitochondrial localization. This could have implications for off-target effects and the induction of apoptosis through mitochondrial pathways.

Visualization of Subcellular Localization

The following diagram illustrates the subcellular trafficking and localization of this compound.

Quantitative Data

Quantitative data on this compound's cellular uptake and subcellular distribution is crucial for a complete understanding of its pharmacology. While specific kinetic parameters are not widely published, cytotoxicity data provides an indirect measure of its cellular potency.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 4.67 | [1] |

| HeLa | Cervical Cancer | 2.73 | [1] |

| PC3 | Prostate Cancer | 6.38 | [1] |

| M14 | Melanoma | ~8 | [7] |

| A375 | Melanoma | ~8 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and subcellular localization.

Cellular Uptake Assay (General Protocol)

This protocol describes a general method for quantifying the uptake of a drug into cultured cells. For this compound, this would ideally involve a radiolabeled or fluorescently tagged analog. In the absence of a commercially available labeled compound, quantification can be achieved using HPLC analysis of cell lysates.

Workflow for Cellular Uptake Assay

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Drug Incubation: Remove the culture medium and incubate the cells with fresh medium containing a known concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes). To investigate the involvement of active transport, perform parallel experiments at 4°C or in the presence of transport inhibitors.

-

Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular drug.

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated HPLC method.

-

Data Analysis: Normalize the amount of intracellular this compound to the total protein concentration in each sample. Plot the intracellular concentration as a function of time to determine the uptake kinetics.

Subcellular Fractionation

This protocol allows for the separation of different organelles to determine the concentration of this compound in each compartment.

Workflow for Subcellular Fractionation

Materials:

-

Cultured cells treated with this compound

-

Homogenization buffer

-

Centrifuge and ultracentrifuge

-

HPLC system

Procedure:

-

Cell Harvesting and Homogenization: Harvest this compound-treated cells and resuspend them in a hypotonic homogenization buffer. Disrupt the cells using a Dounce homogenizer or a similar method.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing endoplasmic reticulum and lysosomes). The final supernatant represents the cytosolic fraction.

-

-

Quantification: Extract this compound from each fraction and quantify its concentration using HPLC.

-

Purity Assessment: To ensure the purity of each fraction, perform Western blot analysis using specific protein markers for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, LAMP1 for lysosomes).

Fluorescence Microscopy for Subcellular Localization

This protocol describes how to visualize the subcellular localization of this compound, ideally using a fluorescent derivative or by exploiting its intrinsic fluorescence if applicable.

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound (or a fluorescent analog).

-

Organelle Staining: Incubate the cells with fluorescent dyes that specifically label the organelles of interest (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Fixation and Mounting: Fix the cells with an appropriate fixative (e.g., paraformaldehyde), wash, and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a confocal fluorescence microscope, capturing the fluorescence signals from this compound and the organelle markers in separate channels.

-

Colocalization Analysis: Merge the images and analyze the degree of colocalization between the this compound signal and the signals from the organelle markers to determine its subcellular distribution.

Conclusion

This technical guide provides a foundational understanding of this compound's cellular uptake and subcellular localization. While the exact mechanisms of its transport across the plasma membrane require further elucidation, a combination of passive diffusion and carrier-mediated transport is likely involved. Its primary site of action is the nucleus, but its chemical properties also suggest a significant accumulation in lysosomes. The provided experimental protocols offer a starting point for researchers to further investigate these processes, and the visualized workflows can aid in experimental design and data interpretation. A more precise quantification of this compound's uptake kinetics and its distribution within subcellular compartments will be instrumental in optimizing its therapeutic use and designing next-generation drug delivery systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of 6-amino this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

Amonafide's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a potent anti-cancer agent classified as a DNA intercalator and a topoisomerase II inhibitor. Its mechanism of action primarily involves the disruption of DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This physical obstruction interferes with the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound inhibits the activity of topoisomerase II, an essential enzyme responsible for resolving DNA tangles and supercoils. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in the DNA.

The culmination of these actions is the activation of cell cycle checkpoints, primarily at the G2/M transition, preventing cells with damaged DNA from proceeding into mitosis and ultimately triggering apoptotic cell death.

Quantitative Analysis of this compound's Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data regarding its cytotoxic and cell cycle-modulating effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Carcinoma | 4.67 | [1] |

| HeLa | Cervical Carcinoma | 2.73 | [1] |

| PC-3 | Prostate Cancer | 6.38 | [1] |

| A549 | Lung Carcinoma | 2.0 - 13.0 | |

| Panel of 20 Human Tumor Cell Lines | Various | Average: 6.05 | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |

| HT29 | Control | 60.3 | 25.1 | 14.6 | [3] |

| This compound (10 µM, 24h) | 28.9 | 15.2 | 55.9 | [3] | |

| HepG2 | Control | 58.7 | 23.4 | 17.9 | [3] |

| This compound (10 µM, 24h) | 35.1 | 18.5 | 46.4 | [3] |

Signaling Pathways and Molecular Mechanisms

This compound-induced DNA damage triggers a cascade of signaling events that converge on the cell cycle machinery.

Upstream Signaling: DNA Damage Response

The DNA double-strand breaks induced by this compound activate the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. These kinases phosphorylate and activate a host of downstream targets, including the checkpoint kinase 2 (Chk2), which in turn, contributes to the stabilization and activation of the tumor suppressor protein p53.

Downstream Effectors: Cell Cycle Arrest

Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21. p21 binds to and inhibits the activity of Cyclin B1/CDK1 complexes, which are the master regulators of the G2/M transition. This inhibition prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest in the G2 phase. In some cellular contexts, particularly in p53-deficient cells, an E2F1-dependent pathway can also contribute to G2/M arrest.

This compound-induced DNA damage signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines the determination of cell viability and IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with this compound and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash once with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins by western blotting.

Materials:

-

Cells treated with this compound and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control such as β-actin.

Topoisomerase II Activity Assay (DNA Decatenation Assay)

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on topoisomerase II-mediated DNA decatenation.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound

-

Stop solution/loading dye (e.g., 5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel documentation system

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or vehicle control.

-

Add purified topoisomerase IIα to each reaction mixture to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Resolve the DNA products on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles. The inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA.

Conclusion

This compound effectively induces G2/M cell cycle arrest in a variety of cancer cell lines through its dual action as a DNA intercalator and topoisomerase II inhibitor. The resulting DNA damage activates the ATM/ATR signaling pathway, leading to the p53-mediated upregulation of p21 and subsequent inhibition of Cyclin B1/CDK1 activity. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the cell cycle-dependent effects of this compound and similar anti-cancer agents. Further research into the dose- and time-dependent effects on a broader range of cell lines will continue to refine our understanding of its therapeutic potential.

References

Structural Activity Relationship of Amonafide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a potent anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor. Its clinical utility, however, has been hampered by dose-limiting toxicities, including myelosuppression and unpredictable metabolism by N-acetyltransferase 2 (NAT2), leading to the formation of toxic metabolites. This has spurred extensive research into the development of this compound analogs with improved therapeutic indices. This technical guide provides an in-depth overview of the structural activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound and its analogs exert their cytotoxic effects primarily through two interconnected mechanisms:

-

DNA Intercalation: The planar naphthalimide ring system of this compound allows it to insert between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.

Structural Activity Relationship and Quantitative Data

The modification of the this compound scaffold at various positions has been explored to enhance antitumor activity and overcome limitations. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the cytotoxic activity of this compound analogs.

Table 1: Cytotoxicity of 5-Alkylamino Substituted this compound Analogs against HeLa and P388D1 Cancer Cell Lines [1]

| Compound | R | HeLa IC50 (µM) | P388D1 IC50 (µM) |

| This compound | H | 1.25 | 0.45 |

| 4a | n-Butyl | 0.85 | 0.32 |

| 4b | n-Pentyl | 0.92 | 0.35 |

| 4c | n-Hexyl | 1.54 | 0.58 |

| 4d | n-Heptyl | 2.15 | 0.81 |

| 4e | n-Octyl | 3.24 | 1.22 |

| 4f | Cyclohexyl | 1.88 | 0.71 |

| 4g | Benzyl | 2.56 | 0.96 |

| 4h | Phenethyl | 1.12 | 0.42 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of this compound and an this compound-Linked β-Lactam Against HepG2 Cancer Cell Line [2]

| Compound | 48h Incubation IC50 (µM) | 72h Incubation IC50 (µM) |

| This compound | >100 | >100 |

| This compound-β-Lactam Conjugate | 65.5 | 34.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of this compound analogs.[3][4][5][6]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., HeLa, P388D1, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II DNA Decatenation Assay

This assay is used to determine the inhibitory effect of this compound analogs on the catalytic activity of topoisomerase II.[7][8][9][10][11]

Materials:

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

ATP solution (10 mM)

-

This compound analogs

-

STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and kDNA in sterile microcentrifuge tubes.

-

Inhibitor Addition: Add the this compound analog at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a predetermined amount of topoisomerase IIα enzyme to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Data Analysis: Quantify the intensity of the decatenated DNA bands. The IC50 value is the concentration of the analog that inhibits 50% of the topoisomerase II decatenation activity compared to the no-inhibitor control.

Signaling Pathways and Visualizations

This compound-induced DNA damage triggers a complex signaling cascade that ultimately leads to apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

Conclusion and Future Directions

The development of this compound analogs has yielded compounds with improved activity profiles and the potential to circumvent the metabolic liabilities of the parent drug. Key SAR insights indicate that modifications at the 5- and 6-positions of the naphthalimide ring, as well as the nature of the side chain, significantly influence cytotoxicity. Future research should focus on synthesizing novel analogs with enhanced selectivity for cancer cells and a deeper understanding of their interactions with topoisomerase II and other potential cellular targets. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in designing the next generation of this compound-based anticancer agents with superior therapeutic efficacy.

References

- 1. Synthesis of new this compound analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. inspiralis.com [inspiralis.com]

- 8. profoldin.com [profoldin.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

Methodological & Application

Application Notes and Protocols: Amonafide in Combination with Cytarabine for Acute Myeloid Leukemia (AML) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amonafide in combination with cytarabine for the treatment of Acute Myeloid Leukemia (AML), with a particular focus on secondary AML (sAML). The information is compiled from Phase I, II, and III clinical trials to guide further research and development.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Secondary AML, which arises from prior myelodysplastic syndrome (MDS) or as a result of previous chemotherapy or radiotherapy, is notoriously difficult to treat and is often associated with multidrug resistance.

This compound is a DNA intercalating agent and a non-ATP-dependent topoisomerase II inhibitor.[1][2] Its mechanism of action involves stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks and subsequent apoptosis.[3] A key feature of this compound is its ability to evade P-glycoprotein-mediated multidrug resistance, a common mechanism of treatment failure in AML.[4]

Cytarabine (Ara-C) is a pyrimidine analog and a cornerstone of AML therapy. It is a cell cycle-specific antimetabolite that, in its active triphosphate form (ara-CTP), inhibits DNA polymerase, leading to the termination of DNA chain elongation and cell death.

The combination of this compound and cytarabine has been investigated as a potential therapeutic strategy to improve outcomes in patients with poor-risk AML, particularly sAML.[5][6]

Mechanism of Action

The synergistic anti-leukemic effect of combining this compound and cytarabine is believed to stem from their distinct but complementary mechanisms of action targeting DNA replication and integrity.

-

This compound: Intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.[3]

-

Cytarabine: As an analog of deoxycytidine, it is incorporated into the DNA strand. This incorporation halts the elongation of the DNA chain by DNA polymerase, thereby inhibiting DNA synthesis.

The combined assault on DNA replication and integrity by these two agents is hypothesized to overwhelm the cancer cells' DNA repair mechanisms, leading to enhanced apoptosis.

References

- 1. Phase I trials of this compound as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Amonafide Application Notes and Protocols for In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide is a DNA intercalating agent and a topoisomerase II inhibitor that has demonstrated antitumor activity in various preclinical models. It functions by stabilizing the DNA-topoisomerase II complex, leading to DNA double-strand breaks, cell cycle arrest, and subsequent apoptosis.[1][2] These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo mouse xenograft models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. By intercalating into DNA and trapping the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, activating signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and ultimately induce apoptosis.[1] In p53-deficient cells, this process can be mediated by the ATM/ATR signaling cascade, leading to the activation of E2F1, p73, and Apaf-1.[1]

Data Presentation: this compound Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.

| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Hepatocellular Carcinoma | HepG2 | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Significant tumor growth inhibition | [3][4] |

| Hepatocellular Carcinoma | Huh7 | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 28 days | Significant tumor growth inhibition | [4] |

| Gastric Cancer | AGS | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 28 days | Significant tumor growth inhibition | [4] |

| Hepatocellular Carcinoma | Huh7 | Nude | 100 µmol/kg | Intraperitoneal (i.p.) | 7 days on, 7 days off (4 cycles) | Significant tumor growth inhibition | [4] |

| Gastric Cancer | AGS | Nude | 100 µmol/kg | Intraperitoneal (i.p.) | 7 days on, 7 days off (4 cycles) | Significant tumor growth inhibition | [4] |

| Xenograft Model | This compound Dosage | Control Group | Treated Group | Percent Tumor Growth Inhibition (%) | Reference |

| Hepatocellular Carcinoma (HepG2) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [3][4] |

| Hepatocellular Carcinoma (Huh7) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [4] |

| Gastric Cancer (AGS) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [4] |

Toxicity Note: A dosage of 200 µmol/kg of this compound administered intraperitoneally was reported to be lethal in mice.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Stock Solution Preparation:

-

Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.

-

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Final Formulation:

-

Add the this compound stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 10%.

-

For example, to prepare 1 mL of the final formulation, use 100 µL of the this compound/DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

-

-

Solubilization and Sterilization:

-

Vortex the final solution thoroughly to ensure complete dissolution.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter.

-

-

Storage:

-

Prepare the formulation fresh on the day of use.

-

Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Treatment

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model and subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

Immunocompromised mice (e.g., Nude, SCID)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

-

Prepared this compound solution

-

Animal anesthesia (e.g., isoflurane)

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest the cells by trypsinization and wash them with sterile PBS.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Disinfect the injection site (typically the flank) with 70% ethanol.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Animal Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment (this compound) groups.

-

Administer the prepared this compound solution or vehicle to the mice via intraperitoneal injection according to the predetermined dosage and schedule.

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the percentage of tumor growth inhibition using the formula: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methoxyethylamino-numonafide is an efficacious and minimally toxic this compound derivative in murine models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography Methods for Amonafide Quantification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Amonafide in biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

This compound is an antitumor agent that has been investigated for its efficacy against various cancers. Accurate and precise quantification of this compound in biological fluids such as plasma and urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of drug concentrations in biological matrices. This document outlines two distinct HPLC methods for this compound quantification: a reversed-phase HPLC method with UV detection and a reversed-phase HPLC method coupled with fluorescence detection.

Method 1: Reversed-Phase HPLC with UV Detection for this compound in Human Plasma

This method is suitable for the routine analysis of this compound in human plasma samples.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) - (A suitable internal standard, such as a structurally similar compound not present in the matrix, should be selected and validated)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., XTerra RP18, 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Standard and Quality Control (QC) Solutions:

-

Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Solid-Phase Extraction):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 0.5 mL of plasma sample (or standard/QC), add 50 µL of the IS working solution and vortex.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the this compound and IS from the cartridge with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-